molecular formula C21H18N4OS B2443876 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1206984-62-4

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2443876
CAS No.: 1206984-62-4
M. Wt: 374.46
InChI Key: PNJNGZNHUMASPO-UHFFFAOYSA-N
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Description

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked through a thioether bond to an acetamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Pyridine Derivative Synthesis: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Thioether Linkage Formation: The benzimidazole and pyridine moieties are linked via a thioether bond, often using thiolating agents such as thiourea.

    Acetamide Group Addition: The final step involves the acylation of the thioether-linked intermediate with an acetamide derivative under suitable conditions, such as using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or pyridine rings, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and DNA, are studied to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: Used as a probe to study cellular processes and pathways involving benzimidazole and pyridine derivatives.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)pyridine: Lacks the thioether and acetamide groups, making it less versatile in terms of chemical reactivity.

    N-(o-tolyl)acetamide: Lacks the benzimidazole and pyridine moieties, thus not exhibiting the same biological activity.

    3-(1H-benzo[d]imidazol-2-yl)pyridine-2-thiol: Similar structure but with a thiol group instead of a thioether linkage.

Uniqueness

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both benzimidazole and pyridine moieties linked through a thioether bond to an acetamide group allows for diverse interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-7-2-3-9-16(14)23-19(26)13-27-21-15(8-6-12-22-21)20-24-17-10-4-5-11-18(17)25-20/h2-12H,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJNGZNHUMASPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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